![molecular formula C11H14N2OS3 B188398 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 27930-87-6](/img/structure/B188398.png)
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known as EMTEC, is a compound that has gained significant attention in recent years due to its potential in scientific research. EMTEC is a thiazolidinone derivative that has shown promise as an anti-cancer agent, as well as in the treatment of other diseases.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and survival. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is important in DNA replication and repair. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating the caspase cascade, a series of proteins that are involved in programmed cell death. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the expression of certain proteins that are involved in cancer cell survival and proliferation.
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and anti-oxidant effects. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one inhibits the production of inflammatory cytokines, proteins that are involved in the immune response. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to scavenge free radicals, molecules that can cause damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. Another advantage of using 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is that it has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the study of inflammatory diseases.
One limitation of using 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects. Another limitation of using 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is that it has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
Direcciones Futuras
There are several future directions for the study of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. One direction is to further investigate its mechanism of action. Understanding how 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one inhibits cancer cell growth and survival could lead to the development of more effective anti-cancer agents.
Another future direction is to study the effects of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in combination with other anti-cancer agents. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one enhances the anti-cancer effects of certain chemotherapy drugs, suggesting that it could be used in combination with other drugs to improve their efficacy.
Finally, future studies could investigate the safety and efficacy of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one in humans. If 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is found to be safe and effective in humans, it could be developed into a new anti-cancer or anti-inflammatory drug.
Conclusion
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promise as an anti-cancer agent and in the treatment of other diseases. Its mechanism of action is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and survival. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory diseases. While its safety and efficacy in humans is not well established, further studies could lead to the development of new anti-cancer or anti-inflammatory drugs.
Métodos De Síntesis
The synthesis method of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves the reaction of 2-methyl-4-nitroaniline with thiosemicarbazide in the presence of acetic anhydride to form 3-methyl-1,3-thiazolidin-2-thione. This intermediate is then reacted with ethyl bromoacetate to form ethyl 3-ethyl-5-(2-bromoacetyl)-2-sulfanylidene-1,3-thiazolidin-4-one. Finally, this compound is reacted with thiosemicarbazide to form 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one. The overall synthesis method of 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is shown in Figure 1.
Aplicaciones Científicas De Investigación
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has shown potential in scientific research as an anti-cancer agent. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been studied for its potential in the treatment of other diseases. Studies have shown that 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to have anti-bacterial properties, which could make it useful in the treatment of bacterial infections.
Propiedades
Número CAS |
27930-87-6 |
|---|---|
Nombre del producto |
3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Fórmula molecular |
C11H14N2OS3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H14N2OS3/c1-3-13-10(14)8(17-11(13)15)4-5-9-12(2)6-7-16-9/h4-5H,3,6-7H2,1-2H3 |
Clave InChI |
WBOILOFIBGGYFC-MVTUOISNSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C/C=C/2\N(CCS2)C)/SC1=S |
SMILES |
CCN1C(=O)C(=CC=C2N(CCS2)C)SC1=S |
SMILES canónico |
CCN1C(=O)C(=CC=C2N(CCS2)C)SC1=S |
Otros números CAS |
27930-87-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



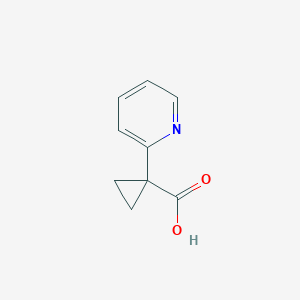
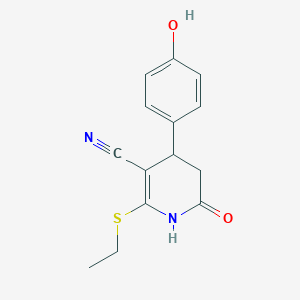
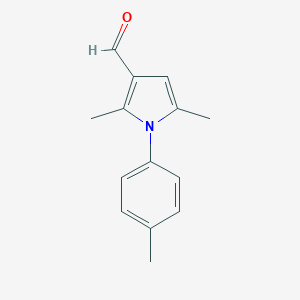
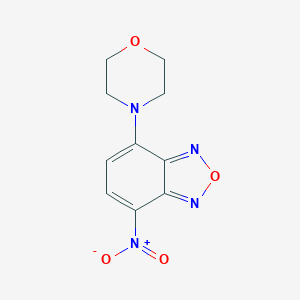
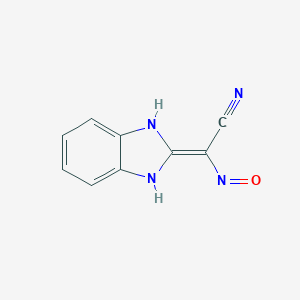
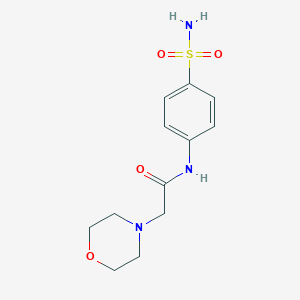
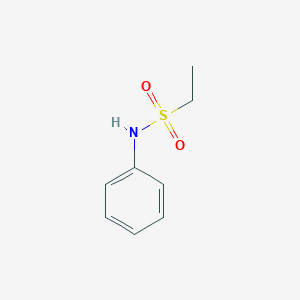
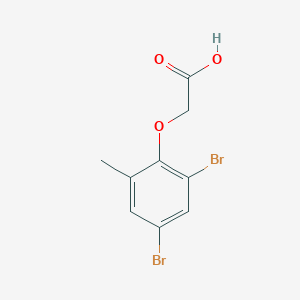
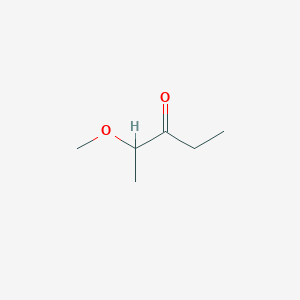
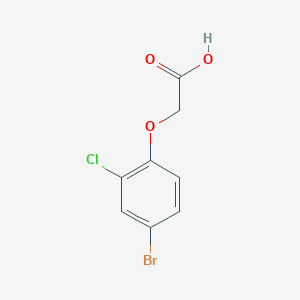
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![2-Phenylimidazo[1,2-a]quinoline](/img/structure/B188334.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)